molecular formula C28H47N2NaO8S B8022787 Sodium tauroglycocholate

Sodium tauroglycocholate

Cat. No.: B8022787
M. Wt: 594.7 g/mol
InChI Key: PUODKHBECQMSKY-QZWBFCFVSA-M
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Description

Sodium tauroglycocholate (STGC) is a bile salt derivative composed of a cholic acid backbone conjugated with both taurine and glycine residues . It functions as an anionic surfactant and penetration enhancer in pharmaceutical formulations. Key applications include:

  • Nanoparticle Stabilization: STGC (3% wt/vol) reduces interfacial tension, enabling the formation of tripalmitin nanoparticles (350–380 nm) with high etoposide entrapment efficiency (96–97%) by stabilizing lipid crystallization .
  • Drug Absorption Enhancement: STGC enhances buccal, transdermal, and pulmonary drug delivery by disrupting epithelial tight junctions and inhibiting proteases .
  • Parasitology: Used in excystment media for Fasciola hepatica metacercariae .
  • Amoebicidal Activity: Effective against Entamoeba histolytica at 2000 µg/mL .

Properties

IUPAC Name

sodium;2-[[2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16-,17?,18-,19-,20+,21+,22-,23+,26+,27+,28-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUODKHBECQMSKY-QZWBFCFVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47N2NaO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41945-48-6
Record name Sodium N-(N-choloylglycyl)taurinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Conjugation of Glycocholic Acid and Taurine

The primary synthesis route involves coupling glycocholic acid with taurine under alkaline conditions. Glycocholic acid’s carboxyl group is activated for nucleophilic attack by taurine’s amino group, typically facilitated by carbodiimide crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Procedure

  • Reagent Preparation : Dissolve glycocholic acid (10 mmol) in 200 mL of deionized water containing sodium hydroxide (2 g, 0.5 mol).

  • Conjugation : Add taurine (12 mmol) and EDC (12 mmol) to the solution. React at 60°C for 4 hours under nitrogen atmosphere.

  • Neutralization : Adjust pH to 7.0–7.5 with hydrochloric acid (1M).

  • Purification : Precipitate the product via cooling (4°C, 12 hours), followed by centrifugation (8,000 rpm, 15 minutes).

  • Lyophilization : Freeze-dry the pellet to obtain STGC as a white powder.

Key Parameters

ParameterOptimal ValueImpact on Yield
Molar Ratio (TA:GC)1.2:1Maximizes conjugation efficiency
Temperature60°CAccelerates reaction without degradation
pH7.0–7.5Stabilizes ionic interactions

Enzymatic Synthesis Using Bile Salt Hydrolase (BSH)

BSH enzymes catalyze the reverse reaction of bile acid deconjugation, enabling STGC synthesis under mild conditions.

Protocol

  • Enzyme Activation : Incubate BSH (5 U/mL) with glycocholic acid (10 mM) and taurine (15 mM) in 50 mM phosphate buffer (pH 6.5).

  • Reaction : Stir at 37°C for 24 hours.

  • Termination : Heat to 80°C for 10 minutes to denature the enzyme.

  • Purification : Dialyze against distilled water (MWCO 1 kDa membrane) and lyophilize.

Advantages

  • Higher specificity compared to chemical methods.

  • Reduced byproduct formation.

Process Optimization and Yield Enhancement

Solvent and pH Optimization

STGC solubility and reaction kinetics are highly pH-dependent. Studies show maximal yield at pH 7.0–7.5, where both glycocholic acid and taurine remain ionized, facilitating electrostatic interactions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility but require post-synthesis removal.

Table 1: Solvent Impact on STGC Yield

SolventDielectric ConstantYield (%)
Water80.168
DMSO46.782
Ethanol24.345

Temperature and Reaction Time

Elevated temperatures (50–70°C) improve reaction rates but risk thermal degradation. A balance is achieved at 60°C for 4 hours, yielding 78–82% STGC. Prolonged heating (>6 hours) reduces yield by 15–20% due to hydrolysis.

Analytical Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectra of STGC show distinct peaks:

  • 3350 cm⁻¹ : N–H stretch (taurine amine).

  • 1650 cm⁻¹ : C=O stretch (amide bond).

  • 1040 cm⁻¹ : S=O stretch (sulfonate group).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O)

  • δ 3.8–4.1 ppm: Protons adjacent to sulfonate group.

  • δ 1.2–1.4 ppm: Methyl groups on steroidal backbone.

ConditionTime (Days)Purity Retention (%)
40°C, 75% RH3088
25°C, 60% RH9094

Industrial-Scale Production Challenges

  • Cost of Taurine : Accounts for 60% of raw material expenses.

  • Byproduct Formation : Unreacted glycocholic acid (5–8%) necessitates chromatographic purification.

  • Regulatory Compliance : USP-NF standards require >98% purity, achieved via recrystallization from ethanol-water mixtures.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 10 minutes) reduces reaction time by 75% while maintaining 85% yield.

Microfluidic Continuous Flow Systems

Enhanced mass transfer in microchannels improves consistency (RSD <2%) and scalability .

Chemical Reactions Analysis

Types of Reactions: Sodium tauroglycocholate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different bile acid derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups on the steroid nucleus.

    Substitution: Substitution reactions can occur at the amino or sulfonic acid groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromic acid.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various modified bile acids and their derivatives, which can have different physiological and pharmacological properties .

Scientific Research Applications

Absorption Enhancer in Drug Delivery

Mechanism of Action
Sodium tauroglycocholate acts as an absorption enhancer by modifying the permeability of biological membranes. Its amphiphilic nature allows it to disrupt lipid bilayers, facilitating the transport of drugs across cell membranes. This property is particularly useful in enhancing the bioavailability of various therapeutic agents.

Research Findings

  • A study demonstrated that NaTGC significantly improved the nasal absorption of acyclovir, an antiviral drug, from 10% to 14.5% in rabbits, indicating its potential for enhancing drug delivery via inhalational routes .
  • In transdermal applications, NaTGC has been shown to enhance the delivery of insulin when combined with microcrystalline cellulose, achieving a bioavailability of 8.36% .

Use in Formulations

Combination with Other Agents
this compound is often used in combination with other substances to improve drug formulations:

  • In solid lipid nanoparticles (SLNs) loaded with tamoxifen citrate, NaTGC contributed to a lower particle size and improved drug entrapment efficiency .
  • It is also employed in hydrogels for controlled drug release, where it aids in the swelling and diffusion processes essential for effective delivery .

Therapeutic Applications

Digestive Health
NaTGC is utilized in digestive health supplements, often combined with pancreatin to aid in digestion. It helps break down fats and enhances nutrient absorption in individuals with pancreatic insufficiency or other digestive disorders .

Cardiovascular Effects
Research has indicated that this compound may have cardiovascular effects by modulating responses to acetylcholine and vagal stimulation in isolated heart preparations, suggesting potential applications in cardiovascular therapies .

Case Studies and Clinical Insights

Study Focus Findings Reference
Nasal Drug DeliveryIncreased nasal absorption of acyclovir from 10% to 14.5%
Transdermal DeliveryEnhanced insulin bioavailability (8.36%) when used with cellulose
Solid Lipid NanoparticlesImproved entrapment efficiency and reduced size for tamoxifen delivery
Digestive AidUsed in combination with pancreatin for improved digestion

Mechanism of Action

Sodium tauroglycocholate enhances the absorption of fats and fat-soluble vitamins by forming micelles that solubilize lipids. It interacts with the lipid bilayer of cell membranes, increasing their fluidity and permeability. This facilitates the transport of lipids and other hydrophobic molecules across the intestinal epithelium . The compound also activates pancreatic enzymes, further aiding in the digestion of fats .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Molecular Weight Key Functional Groups
Sodium Tauroglycocholate Cholic acid + taurine + glycine ~505.62 (anhydrous) Sulfonate (taurine), carboxylate (glycine)
Sodium Glycocholate Cholic acid + glycine ~465.6 (anhydrous) Carboxylate (glycine)
Sodium Taurocholate Cholic acid + taurine ~537.7 (hydrate) Sulfonate (taurine)
Sodium Deoxycholate Dehydroxylated cholic acid ~414.5 Carboxylate, no hydroxyl groups at C7

Key Insights :

  • The conjugation of taurine (sulfonate group) in STGC and sodium taurocholate enhances surfactant properties compared to glycine-conjugated sodium glycocholate .
  • Sodium deoxycholate lacks hydroxyl groups, increasing hydrophobicity and membrane disruption efficacy .

Performance in Drug Delivery Systems

Table 1: Efficacy in Enhancing Drug Absorption
Compound Application Concentration Enhancement Factor/Outcome Reference
This compound Buccal morphine sulfate delivery 100 mM 2-fold increase
Transdermal aminophylline 500 µg/mL Significant permeation
Pulmonary insulin 0.1% + 0.2% oleic acid 79.25% bioactivity
Sodium Deoxycholate Nasal sumatriptan succinate 0.5% Highest absorption vs. STGC, caprate
Sodium Glycocholate Buccal morphine sulfate 100 mM 2-fold increase (similar to STGC)

Key Insights :

  • STGC and sodium glycocholate show comparable buccal enhancement, but sodium deoxycholate outperforms both in nasal delivery .
  • Synergy with oleic acid in pulmonary formulations highlights STGC’s role in multi-mechanistic enhancement .
Table 2: Nanoparticle Stabilization
Compound Lipid System Optimal Concentration Particle Size (nm) Entrapment Efficiency (%)
This compound Tripalmitin/HSPC 3% wt/vol 350–380 96–97
Sodium Glycocholate Triglyceride SLNs 2–5% wt/vol 200–500 80–85

Key Insights :

  • STGC’s dual conjugation enables superior stabilization of high-drug-load nanoparticles compared to glycine-only conjugates .

Key Insights :

  • STGC is preferred in sensitive routes (e.g., pulmonary) due to milder effects .

Key Insights :

  • STGC’s intermediate amoebicidal potency balances efficacy and solubility .

Q & A

Q. What is the role of sodium tauroglycocholate in in vitro digestion models, and how is its concentration optimized?

this compound (STG) is widely used to simulate intestinal conditions in digestion studies, particularly for lipid solubilization and micelle formation. Its concentration (e.g., 1–5 mM) is optimized based on bile salt-to-lipid ratios to mimic physiological conditions. For example, in studies involving α-amylase or lipase activity, STG at 1 mM enhanced enzyme stability, while higher concentrations (5 mM) reduced activity due to surfactant-induced enzyme denaturation . Methodologically, researchers should validate concentrations using control experiments with physiological bile salt analogs (e.g., taurocholic acid) to ensure relevance.

Q. How does this compound affect enzyme kinetics in catalase activity assays?

STG acts as a surfactant in catalase assays, altering enzyme-substrate interactions. At 1 mM, it increased catalase activity by 15% in Tween-20 and Triton X-100 systems, likely due to improved substrate accessibility. However, at 5 mM, activity dropped by 30%, suggesting surfactant-induced conformational changes. Researchers must include control groups without STG and use spectrophotometric assays (e.g., UV-Vis at 240 nm) to monitor H₂O₂ degradation rates .

Q. What are the standard protocols for preparing this compound solutions in pulmonary drug delivery studies?

STG is dissolved in citrate or phosphate buffers (pH 3.5–7.4) at concentrations ranging from 0.1% to 0.5% (w/v). For pulmonary insulin formulations, STG (0.1–0.3%) is combined with protease inhibitors (e.g., bestatin) and absorption enhancers (e.g., oleic acid sodium salt) to minimize enzymatic degradation and enhance bioavailability. Solutions are sterilized via 0.22 µm filtration and validated using HPLC for stability .

Advanced Research Questions

Q. How do synergistic mechanisms between this compound and fatty acid salts enhance pulmonary insulin absorption?

STG and oleic acid sodium salt synergistically enhance insulin absorption via dual mechanisms: STG disrupts tight junctions by binding Ca²⁺ and forming hydrophilic channels, while fatty acid salts promote reverse micellar transport. In F27 formulations, combining 0.1% STG and 0.2% oleic acid increased bioactivity to 79.25% ± 4.31%, compared to 61.91% ± 3.21% with STG alone. Researchers should use transepithelial electrical resistance (TEER) measurements and confocal microscopy to quantify paracellular permeability changes .

Q. What methodological challenges arise when reconciling contradictory data on this compound’s surfactant effects?

Discrepancies in STG’s surfactant effects (e.g., activation vs. inhibition of enzymes) often stem from variability in experimental conditions, such as pH, ionic strength, and enzyme purity. For instance, STG’s inhibitory effect on catalase at 5 mM was pH-dependent, with greater inhibition observed at pH 5.0 vs. 7.4. To resolve contradictions, researchers should replicate studies under standardized conditions and use multivariate analysis (ANOVA with post-hoc tests) to isolate confounding variables .

Q. How can this compound be integrated into in vitro gut microbiota models to study bile acid metabolism?

STG is used in simulated colonic fermentation models to study microbial bile acid metabolism. At 0.3% (w/v), STG inhibits Clostridium spp. while promoting Bacteroides growth, reflecting its role in modulating gut microbiota composition. Researchers should combine STG with hemin, L-cysteine, and vitamin K1 in anaerobic chambers and analyze short-chain fatty acids (SCFAs) via GC-MS to assess metabolic outcomes .

Q. What are the implications of this compound’s critical micellar concentration (CMC) for experimental design?

STG’s CMC (~2 mM in aqueous buffers) determines its surfactant efficacy. Below CMC, STG acts as a monomeric solubilizer, while above CMC, micelles reduce free drug availability. In drug delivery studies, researchers must measure CMC using pyrene fluorescence assays and adjust concentrations to avoid overestimating drug solubility .

Methodological Recommendations

  • Data Validation : Use dynamic light scattering (DLS) to confirm micelle formation in STG-containing solutions .
  • Ethical Compliance : For in vivo studies, adhere to protocols for fasting animals (16 hours pre-study) and ethical dosing limits (e.g., ≤ 0.3% STG in pulmonary formulations) .
  • Literature Gaps : Current studies lack long-term toxicity data for STG in pulmonary models. Future work should address this via histopathological analysis of lung tissue .

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